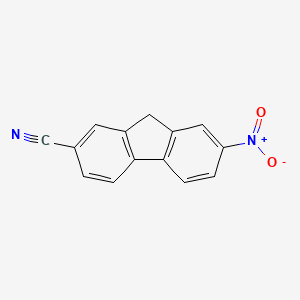

7-Nitro-9H-fluorene-2-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

39150-37-3 |

|---|---|

Molecular Formula |

C14H8N2O2 |

Molecular Weight |

236.22 g/mol |

IUPAC Name |

7-nitro-9H-fluorene-2-carbonitrile |

InChI |

InChI=1S/C14H8N2O2/c15-8-9-1-3-13-10(5-9)6-11-7-12(16(17)18)2-4-14(11)13/h1-5,7H,6H2 |

InChI Key |

BWTATXXIHOYVKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC(=C2)C#N)C3=C1C=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of 7 Nitro 9h Fluorene 2 Carbonitrile

Transformations Involving the Nitrile Group (-CN)

The nitrile group in 7-Nitro-9H-fluorene-2-carbonitrile is a site of significant reactivity, susceptible to hydrolysis, reduction, and nucleophilic attack. While specific studies on the parent compound are limited in publicly available scientific literature, the reactivity of the nitrile group in closely related fluorene (B118485) structures provides valuable insights.

Hydrolysis and Alcoholysis Reactions to Carboxylic Acid and Ester Derivatives

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic chemistry. This process can be carried out under either acidic or basic conditions, typically requiring heat. The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the corresponding carboxylic acid.

Reduction to Amine and Imine Derivatives

The reduction of the nitrile group offers a pathway to primary amines. However, in the context of related fluorene derivatives, a different reduction product has been observed. In the synthesis of novel chromophores, the nitrile group of a derivative, 7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbonitrile, was reduced to an aldehyde using diisobutylaluminium hydride (DIBAL-H). nih.govacs.org This reaction highlights the potential for partial reduction of the nitrile group to an imine intermediate, which is then hydrolyzed upon workup to the aldehyde. The use of stronger reducing agents, such as lithium aluminum hydride (LiAlH4), would typically be expected to fully reduce the nitrile to a primary amine, yielding 7-nitro-9H-fluoren-2-yl)methanamine.

Nucleophilic Addition Reactions at the Nitrile Carbon

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. This can lead to the formation of a wide array of functional groups. For example, the addition of Grignard reagents can lead to the formation of ketones after hydrolysis of the intermediate imine. Research on the reactions of 2-aminobenzamides with related 9-(phenylethynyl)-9H-fluoren-9-ols in the presence of boron trifluoride etherate has shown the formation of complex conjugated benzamides, demonstrating the versatility of nucleophilic additions to intermediates derived from the fluorene core.

C-CN Bond Cleavage and Rearrangement Processes

Cleavage of the carbon-nitrile bond is a less common but synthetically useful transformation, often mediated by transition metals. While specific studies detailing C-CN bond cleavage or rearrangement processes for this compound have not been reported, research on other nitrile-containing aromatic compounds has demonstrated that such reactions are feasible, typically under specific catalytic conditions.

Reactions of the Nitro Group (-NO2)

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the fluorene ring system. Its reduction to an amino group is a key transformation, providing a versatile precursor for the synthesis of a wide range of functionalized fluorene derivatives.

Reduction to Amino Derivatives (e.g., 7-amino-9H-fluorene-2-carbonitrile using hydrazine (B178648) or other reducing agents)

The reduction of the nitro group in nitro-fluorene derivatives to the corresponding amine is a well-documented and crucial synthetic step. In a notable study focused on the development of thermally stable chromophores, the nitro group of 9,9-dimethyl-7-nitro-9H-fluorene-2-carbonitrile was successfully reduced to 7-amino-9,9-dimethyl-9H-fluorene-2-carbonitrile. nih.govacs.org This transformation was achieved in high yield using hydrazine as the reducing agent. nih.gov This method provides a clean and efficient route to the valuable 7-amino-fluorene-2-carbonitrile scaffold.

Other common reducing agents for converting aromatic nitro compounds to amines include tin(II) chloride (SnCl2) in the presence of an acid, and catalytic hydrogenation using reagents like palladium on carbon (Pd/C) with a hydrogen source.

Table 1: Reduction of a 7-Nitro-9H-fluorene Derivative

| Starting Material | Reducing Agent | Product | Reference |

|---|

Subsequent Reactions of the Amino Group (e.g., Reductive Methylation, Acylation)

The reduction of the nitro group in this compound to an amino group (to form 7-Amino-9H-fluorene-2-carbonitrile) unlocks a plethora of subsequent derivatization possibilities. The resulting primary amine is a nucleophilic center that can readily participate in a range of reactions to introduce new functional groups and build molecular complexity.

Reductive Methylation: While specific examples for the direct reductive methylation of 7-Amino-9H-fluorene-2-carbonitrile are not extensively documented in readily available literature, this standard transformation in organic synthesis would involve the reaction of the amine with formaldehyde (B43269) in the presence of a reducing agent like sodium triacetoxyborohydride. This process would yield the corresponding N-methyl and N,N-dimethylamino derivatives, which can be valuable for modulating the electronic properties and solubility of the fluorene system.

Acylation: The acylation of the amino group is a more commonly explored transformation. Reaction of 7-Amino-9H-fluorene-2-carbonitrile with acylating agents such as acid chlorides or anhydrides in the presence of a base would lead to the formation of amide derivatives. A notable example is the reaction with (9H-fluoren-9-yl)methoxy)carbonyl (Fmoc) chloride, a common protecting group strategy in peptide synthesis, which results in the formation of an N-Fmoc protected aminofluorene. chemscene.com This reaction highlights the utility of the amino-fluorene scaffold in more complex molecular constructions.

Exploration of Electron-Withdrawing Effects on Reactivity

Acidity of the 9-Position: The electron-withdrawing nature of the substituents significantly increases the acidity of the methylene (B1212753) protons at the 9-position of the fluorene core. nih.gov This enhanced acidity facilitates deprotonation to form a stable fluorenyl anion, which can then act as a nucleophile in various reactions, such as alkylation and condensation reactions.

Aromatic Ring Reactivity: The strong deactivation of the aromatic rings by the nitro and cyano groups makes traditional electrophilic aromatic substitution reactions challenging. The electron density of the benzene (B151609) rings is substantially reduced, making them less susceptible to attack by electrophiles.

Push-Pull Systems: The electron-accepting nature of the dinitro- or nitro-cyano-fluorene core makes it an excellent building block for the synthesis of "push-pull" molecules. When combined with electron-donating groups, these systems can exhibit significant intramolecular charge-transfer (ICT) characteristics, leading to interesting optical and electronic properties, including absorption in the near-infrared (NIR) region. nih.gov

Modifications at the Fluorene Core and 9-Position

The fluorene core and its 9-position are key sites for structural modifications, allowing for the fine-tuning of the molecule's properties.

The acidic nature of the C-H bonds at the 9-position allows for facile deprotonation and subsequent reaction with electrophiles like alkyl or aryl halides. This leads to the formation of 9-mono- or 9,9-disubstituted fluorene derivatives.

For instance, the synthesis of 2-bromo-7-nitro-9,9-dimethyl-9H-fluorene demonstrates the feasibility of introducing alkyl groups at this position. chemicalbook.com This is typically achieved by treating the parent fluorene with a strong base followed by an alkylating agent, such as methyl iodide. The introduction of two alkyl groups at the 9-position can improve the solubility and processability of fluorene-based materials and prevent the formation of aggregates. ossila.com Similarly, arylation at the 9-position can be achieved, for example, to produce derivatives like 7-bromo-9,9-diphenyl-9H-fluorene-2-carbonitrile. glpbio.com

Table 1: Examples of 9-Position Functionalization

| Starting Material | Reagents | Product |

| 2-bromo-7-nitro-9H-fluorene | 1. Strong Base 2. Methyl Iodide | 2-bromo-7-nitro-9,9-dimethyl-9H-fluorene |

| 7-bromo-2-cyano-9H-fluorene | 1. Strong Base 2. Phenylating Agent | 7-bromo-9,9-diphenyl-9H-fluorene-2-carbonitrile |

As previously mentioned, the presence of strong electron-withdrawing groups like nitro and cyano deactivates the fluorene ring system towards electrophilic aromatic substitution. Reactions such as nitration or halogenation, which typically proceed readily on unsubstituted or activated aromatic rings, would require harsh conditions and may lead to a mixture of products or fail to proceed altogether. youtube.com The synthesis of this compound itself often starts from a pre-functionalized fluorene, rather than through direct nitration of 9H-fluorene-2-carbonitrile, due to the directing effects of the existing cyano group.

Radical reactions offer an alternative pathway to functionalize the fluorene core, especially when ionic reactions are disfavored. While specific studies on the radical functionalization of this compound are not abundant, the principles of radical chemistry can be applied. For example, nitroxyl (B88944) radicals have been used in the controlled degradation and grafting of polymers, demonstrating their ability to generate radicals that can react with C-H bonds. academie-sciences.fr Such approaches could potentially be used to introduce new substituents onto the fluorene backbone or at the 9-position under conditions different from traditional ionic methods.

Multi-Component Reactions and Heterocycle Annulation

The functional groups present in this compound make it a potential substrate for multi-component reactions and for the construction of fused heterocyclic systems.

Multi-Component Reactions: The acidic methylene bridge at the 9-position can participate in Knoevenagel-type condensation reactions, which can be part of a multi-component reaction sequence. For example, the condensation of the fluorenyl anion with an aldehyde and another nucleophile could lead to complex molecular structures in a single pot.

Heterocycle Annulation: The cyano group and the aromatic rings of the fluorene are suitable functionalities for building new heterocyclic rings. For instance, the cyano group could be hydrolyzed to a carboxylic acid and then used in cyclization reactions to form fused lactones. Furthermore, the annulation of heterocyclic rings like thiophenes to aromatic backbones is a known strategy to modify the electronic properties of organic materials, often leading to a red-shift in absorption and emission spectra. nih.govnih.gov While direct examples with this compound are scarce, the principles suggest that similar strategies could be applied to this scaffold to create novel materials with tailored optoelectronic properties.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. For 7-Nitro-9H-fluorene-2-carbonitrile, a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Patterns

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the methylene (B1212753) protons at the C9 position. The substitution pattern (nitro group at C7 and nitrile group at C2) would lead to a complex splitting pattern in the aromatic region. The electron-withdrawing nature of both the nitro and nitrile groups would cause the aromatic protons to shift downfield. The methylene protons at C9 would likely appear as a singlet.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for all 14 carbon atoms in the molecule. The carbons bearing the nitro and nitrile groups, as well as the quaternary carbons of the fluorene (B118485) ring system, would have characteristic chemical shifts.

Interactive Data Table: Predicted NMR Data Specific experimental data for this compound is not available. The following table is a hypothetical representation based on general principles of NMR spectroscopy.

¹H NMR (Proton NMR) Data| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| H9 | ~4.0 | Singlet (s) | N/A |

¹³C NMR (Carbon NMR) Data

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C9 | ~37 |

| Aromatic Cs | 110 - 150 |

| C-CN | ~118 |

| C-NO₂ | ~148 |

| C-CN (nitrile carbon) | ~119 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To definitively assign the complex aromatic signals, 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy) would reveal which protons are coupled to each other, helping to trace the connectivity of the protons within each aromatic ring. uq.edu.au

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon signal of the atom it is directly attached to. uq.edu.auchemeo.com This would allow for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. uq.edu.auchemeo.com This is particularly useful for identifying and assigning the quaternary carbons, including those attached to the nitro and nitrile groups, by observing their correlations with nearby protons.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and formula of a compound, as well as gaining insight into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of this compound with high precision. This allows for the unambiguous determination of its molecular formula (C₁₄H₈N₂O₂), confirming the presence of all expected atoms.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be used to assess the purity of a sample of this compound. The gas chromatogram would indicate the presence of any impurities, while the mass spectrum of the main peak would confirm the identity of the compound. For related compounds like 2-nitrofluorene (B1194847), GC-MS data is available and shows characteristic fragmentation patterns. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Both IR and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for the key functional groups:

Nitrile (C≡N) stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.

Nitro (NO₂) group: Two strong bands corresponding to the asymmetric (~1520-1560 cm⁻¹) and symmetric (~1345-1385 cm⁻¹) stretching vibrations.

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

Data for related compounds, such as 2-nitrofluorene, confirms the presence of strong nitro group absorptions in the IR spectrum. nist.gov

Interactive Data Table: Characteristic Vibrational Frequencies Specific experimental data for this compound is not available. This table presents expected vibrational frequencies based on known data for its functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretch | 2220 - 2240 | Medium, Sharp |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1345 - 1385 | Strong |

| Aromatic C-H | Stretch | > 3000 | Variable |

| Aromatic C=C | Stretch | 1450 - 1600 | Variable |

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy

Electronic absorption and fluorescence spectroscopy are powerful tools to investigate the photophysical properties of conjugated molecules like this compound. These techniques provide insights into the electronic transitions, the extent of conjugation, and the influence of the molecular environment on the excited states.

The UV-Vis absorption spectrum of fluorene derivatives is characterized by distinct electronic transitions. The structure of this compound features a fluorene core, which is an extended π-conjugated system. This system is functionalized with an electron-withdrawing nitro group (-NO₂) at the 7-position and an electron-withdrawing cyano group (-CN) at the 2-position. This "push-pull" or donor-acceptor (D-A) architecture, even with weak donors, significantly influences the electronic structure and optical properties.

In related 9,9-dimethyl-fluorene chromophores, two main absorption bands are typically observed: a high-energy (HE) band in the UV region and a lower-energy (LE) band extending into the visible region. acs.org

π → π* Transitions: The high-energy bands, often observed below 360 nm, are generally attributed to π → π* transitions localized within the fluorene aromatic system. acs.org

Intramolecular Charge Transfer (ICT): The lower-energy absorption bands are characteristic of intramolecular charge transfer (ICT) transitions. In this molecule, an ICT can occur from the fluorene ring (acting as a π-donor) to the nitro and cyano acceptor groups. The efficiency of this charge transfer dictates the position and intensity of the LE band. Theoretical calculations on similar fluorene systems confirm that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are involved in these transitions, supporting the D→A nature of the absorption. acs.orgnih.gov

While specific experimental absorption maxima for this compound are not available, data for related chromophores derived from its 9,9-dimethyl analog show intense low-energy bands between 428–502 nm. acs.org The exact λmax for the title compound would depend on the specific electronic interplay between the nitro and cyano groups across the fluorene bridge.

Table 1: Hypothetical Electronic Absorption Data for this compound in Dichloromethane (DCM) Note: This table is illustrative, as experimental data for the title compound is not available in the cited literature. The values are based on trends observed in related fluorene derivatives.

| Band | Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Assignment |

| High-Energy (HE) | ~300-350 | Not Available | π → π* (Fluorene Core) |

| Low-Energy (LE) | ~380-450 | Not Available | Intramolecular Charge Transfer (ICT) |

Detailed fluorescence data for this compound is not found in the searched literature. However, many fluorene-based D-A molecules are known to be fluorescent, and their emission properties are highly sensitive to their environment.

Solvatochromism is the change in the absorption or emission spectrum of a compound upon a change in solvent polarity. It is a key indicator of changes in the dipole moment of a molecule between its ground and excited states, providing insight into solvent-solute interactions.

For push-pull molecules, an ICT transition often leads to a more polar excited state compared to the ground state, resulting in a red shift (bathochromism) of the absorption maximum as solvent polarity increases. However, studies on chromophores derived from 9,9-dimethyl-7-nitro-9H-fluorene-2-carbonitrile have shown insignificant solvatochromism. acs.org This suggests that the ground state of these molecules is not significantly less polar than their excited state, or that specific solvent-solute interactions are minimal. The lack of a regular trend in the position of absorption bands when measured in solvents of varying polarity points to a less-polar ground state for these fluorene systems. acs.org

A systematic solvatochromic study for this compound would involve recording its UV-Vis and fluorescence spectra in a range of solvents with different polarities, from nonpolar (e.g., hexane) to polar aprotic (e.g., DMSO) and polar protic (e.g., methanol). The resulting data could be analyzed using models like the Lippert-Mataga plot to quantify the change in dipole moment upon excitation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. This data is invaluable for understanding how the molecule packs in a crystal lattice and for correlating its solid-state conformation with its observed properties.

No crystal structure for this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) or described in the available literature. However, crystal structures have been solved for more complex chromophores synthesized from the 9,9-dimethyl derivative. acs.org These structures reveal a nearly planar fluorene scaffold and show how intermolecular interactions, such as C-H···O bonds and π-π stacking, dictate the supramolecular assembly. acs.org A crystal structure of this compound would precisely define the planarity of the fluorene system and the orientation of the nitro and cyano substituents.

Table 2: Anticipated Crystallographic Parameters for this compound Note: This table is a template, as no experimental crystallographic data is available for the title compound.

| Parameter | Expected Value/System |

| Crystal System | Not Determined |

| Space Group | Not Determined |

| a (Å) | Not Determined |

| b (Å) | Not Determined |

| c (Å) | Not Determined |

| α (°) | Not Determined |

| β (°) | Not Determined |

| γ (°) | Not Determined |

| Volume (ų) | Not Determined |

| Z | Not Determined |

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Properties

Electrochemical methods like cyclic voltammetry (CV) are used to determine the redox properties of a molecule, including its oxidation and reduction potentials. These potentials are directly related to the energy levels of the HOMO and LUMO. For D-A compounds, CV provides a measure of their ability to donate or accept electrons.

Experimental cyclic voltammetry data for this compound is not available. However, CV studies performed on related fluorene-based chromophores featuring a strong N,N-dimethylamine donor and various acceptors show first oxidation potentials in the range of 0.74–0.91 V. acs.org This oxidation is attributed to the removal of an electron from the donor group. The reduction potentials would be associated with the electron-accepting nitro and cyano groups. A CV study of this compound would likely reveal irreversible reduction peaks corresponding to the nitro and cyano moieties, which are known to undergo complex electrochemical reductions. The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction peaks, respectively.

Table 3: Predicted Electrochemical Data for this compound Note: This table is illustrative and based on general knowledge of similar compounds, as specific experimental data is unavailable.

| Parameter | Potential (V vs. Fc/Fc⁺) | Description |

| Oxidation Potential (Eox) | Not Determined | Likely corresponds to the oxidation of the fluorene ring. |

| Reduction Potential (Ered) | Not Determined | Likely corresponds to the reduction of the -NO₂ and -CN groups. |

| HOMO (eV) | Not Calculated | Estimated from Eox |

| LUMO (eV) | Not Calculated | Estimated from Ered |

| Electrochemical Band Gap (eV) | Not Calculated | Difference between HOMO and LUMO |

Computational and Theoretical Investigations of 7 Nitro 9h Fluorene 2 Carbonitrile

Quantum Chemical Calculations (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net It is extensively used to determine the ground-state properties of molecules like 7-Nitro-9H-fluorene-2-carbonitrile.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized ground-state geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For fluorene (B118485) derivatives, DFT methods, particularly with the B3LYP functional and basis sets like 6-31G(d,p), are commonly employed to calculate optimized bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net

The geometry of this compound is characterized by the planar fluorene backbone. The electron-withdrawing nitro (-NO₂) group at position 7 and the carbonitrile (-CN) group at position 2 significantly influence the electronic distribution but generally cause only minor distortions in the planarity of the fluorene system itself. The C-C bond lengths within the aromatic rings are expected to be in the range typical for benzene (B151609) (around 1.40 Å), with some variation due to the influence of the substituents. The C-N bond of the nitrile group and the N-O bonds of the nitro group will have lengths consistent with their respective double and partial double bond characters.

| Parameter | Atom Pair/Triplet | Calculated Value (B3LYP/6-31G(d)) |

| Bond Length | C7-N(O₂) | ~1.47 Å |

| C2-C(N) | ~1.45 Å | |

| C≡N | ~1.15 Å | |

| Bond Angle | O-N-O | ~124° |

| C1-C2-C(N) | ~121° | |

| Dihedral Angle | C6-C7-C8-N | ~179° (Near Planar) |

| Note: The values in this table are illustrative, based on typical results for similar nitroaromatic compounds, and serve to represent the output of a DFT geometry optimization. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in electronic transitions and reactions. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical stability and the energy required for electronic excitation.

In this compound, the fluorene system acts as the primary π-conjugated bridge. Both the nitro group at C7 and the carbonitrile group at C2 are strong electron-withdrawing groups. Their presence is expected to significantly lower the energy levels of both the HOMO and the LUMO compared to unsubstituted fluorene. taylorandfrancis.com

HOMO: The highest occupied molecular orbital is typically distributed across the π-system of the fluorene core.

LUMO: The lowest unoccupied molecular orbital is expected to be localized predominantly on the electron-deficient regions, particularly the nitro group and the aromatic ring to which it is attached, reflecting its strong electron-accepting nature. nih.gov

The HOMO-LUMO gap is a key factor in determining the molecule's color and electronic behavior. A smaller gap generally corresponds to easier electronic excitation and absorption of longer-wavelength light. DFT calculations are the standard method for quantifying these orbital energies.

| Molecular Orbital | Calculated Energy (eV) | Description |

| HOMO | -6.5 to -7.5 eV | Primarily π-orbital on the fluorene ring system |

| LUMO | -3.0 to -4.0 eV | Primarily π*-orbital with significant contribution from the nitrobenzene (B124822) moiety |

| HOMO-LUMO Gap (ΔE) | ~3.0 to 4.0 eV | Indicates the energy of the first major electronic transition |

| Note: These energy values are typical estimates for nitro-fluorene systems based on DFT calculations and serve as representative data. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating excited states, making it indispensable for understanding UV-visible absorption, fluorescence, and other photophysical phenomena. chemrxiv.orgunimore.it

TD-DFT can predict the vertical excitation energies and oscillator strengths of electronic transitions, which can be used to simulate the UV-visible absorption spectrum of a molecule. cnr.it For this compound, the primary absorption bands would correspond to π → π* transitions within the fluorene system and intramolecular charge transfer (ICT) transitions.

The simulated spectrum would likely show a strong absorption band in the UV region, corresponding to localized excitations within the fluorene aromatic system, and a lower-energy band extending into the visible region, characteristic of the charge transfer from the fluorene donor to the nitro-substituted ring acceptor. qu.edu.qa By calculating the optimized geometry of the first excited state, TD-DFT can also be used to simulate fluorescence (emission) spectra, providing information on the Stokes shift—the difference between the absorption and emission maxima.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Primary Orbital Contribution |

| S₀ → S₁ | ~350-400 nm | > 0.1 | HOMO → LUMO (ICT) |

| S₀ → S₂ | ~280-320 nm | > 0.5 | HOMO-1 → LUMO / HOMO → LUMO+1 (π → π*) |

| Note: This table presents hypothetical TD-DFT results for illustrative purposes, based on data for similar aromatic compounds. |

The structure of this compound, featuring a π-conjugated fluorene system substituted with a powerful electron-withdrawing nitro group, makes it a prime candidate for exhibiting Intramolecular Charge Transfer (ICT). nih.gov Upon photoexcitation, an electron is promoted from the HOMO (largely on the fluorene body) to the LUMO (largely on the nitro-substituted ring), resulting in a significant redistribution of electron density. qu.edu.qa This creates an excited state with a much larger dipole moment than the ground state.

TD-DFT calculations are crucial for characterizing this ICT state. nih.gov By analyzing the electron density difference between the ground and excited states, one can visualize the charge transfer process. The calculations can quantify the amount of charge transferred and the distance over which it moves. This phenomenon is highly sensitive to the solvent environment; polar solvents can stabilize the highly polar ICT state, often leading to a red-shift (bathochromism) in the emission spectrum, a hallmark of ICT. nih.gov The twisting of the nitro group relative to the fluorene ring in the excited state, known as Twisted Intramolecular Charge Transfer (TICT), is another possibility that can be computationally explored to explain non-radiative decay pathways. nih.gov

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for mapping the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that control reaction rates. The synthesis of this compound and its subsequent reactions can be modeled to understand the underlying mechanisms.

A plausible synthetic route involves the nucleophilic aromatic substitution of a precursor like 2-bromo-7-nitro-9H-fluorene with a cyanide salt. nih.gov DFT calculations can be used to study this reaction mechanism in detail:

Reactant and Product Optimization: The geometries and energies of the reactants (fluorene precursor, cyanide) and products are calculated.

Transition State Search: A search is performed for the transition state (TS) structure, which is the highest energy point along the reaction coordinate. The TS for a nucleophilic substitution would feature the partial formation of the new C-C bond and partial breaking of the C-Br bond.

Activation Energy Calculation: The energy difference between the transition state and the reactants gives the activation energy (Ea) of the reaction, which is directly related to the reaction rate.

Reaction Pathway Mapping: An Intrinsic Reaction Coordinate (IRC) calculation can be run from the transition state to confirm that it correctly connects the reactants and products on the potential energy surface.

Such studies provide a molecular-level understanding of why a reaction proceeds, what factors influence its speed, and how its pathway might be optimized. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry enables the a priori prediction of spectroscopic data, which can be invaluable for the identification and characterization of novel compounds. By calculating the electronic distribution and molecular geometry, it is possible to estimate key spectroscopic parameters.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. The process involves optimizing the molecular geometry, often using DFT methods, followed by the calculation of the magnetic shielding tensors for each nucleus. These shielding values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the chemical shifts. For a molecule like this compound, these calculations can help in assigning the signals in an experimental spectrum to specific atoms in the molecule, which can be particularly useful for complex aromatic systems.

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy are key techniques for identifying functional groups within a molecule. Computational methods can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an IR or Raman spectrum. These calculations are typically performed after a geometry optimization and involve the computation of the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies can be used to assign experimental vibrational bands to specific molecular motions, such as the stretching of the nitro (NO₂) and cyano (C≡N) groups, as well as the various C-H and C-C vibrations of the fluorene core.

Below is an illustrative table of the type of data that would be generated from such computational predictions for this compound.

| Parameter | Predicted Value |

| ¹H NMR Chemical Shift (ppm) | A range of values for aromatic and methylene (B1212753) protons |

| ¹³C NMR Chemical Shift (ppm) | A range of values for aromatic, cyano, and methylene carbons |

| NO₂ Symmetric Stretch (cm⁻¹) | Predicted wavenumber |

| NO₂ Asymmetric Stretch (cm⁻¹) | Predicted wavenumber |

| C≡N Stretch (cm⁻¹) | Predicted wavenumber |

Note: The table presents the kind of data expected from computational studies, not actual predicted values from published research on this compound.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While the fluorene ring system is relatively rigid, the substituent groups, particularly the nitro group, may exhibit some degree of rotational freedom. Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and dynamic behavior of molecules over time.

An MD simulation calculates the trajectory of each atom in a system by solving Newton's equations of motion. This allows for the observation of how the molecule moves, flexes, and changes its conformation. For this compound, MD simulations could be employed to:

Investigate Conformational Preferences: Determine the most stable orientation of the nitro and carbonitrile groups relative to the fluorene ring.

Analyze Molecular Flexibility: Study the motion of the fluorene ring system and the attached functional groups. Theoretical studies on related molecules like 2-nitrofluorene (B1194847) have shown that the twisting of the nitro group out of the aromatic-ring plane is a critical structural variation. rsc.org

Simulate Solvent Effects: By including solvent molecules in the simulation box, it is possible to study how the solvent influences the conformation and dynamics of the molecule.

The results of MD simulations are often analyzed to identify the most populated conformations and the energy barriers between them. This information is crucial for understanding the relationship between the structure of a molecule and its chemical reactivity and physical properties.

Applications and Advanced Materials Science of 7 Nitro 9h Fluorene 2 Carbonitrile Derivatives

Organic Electronics and Optoelectronic Devices

Derivatives of 7-Nitro-9H-fluorene-2-carbonitrile are extensively explored for their potential in organic electronic and optoelectronic devices. The inherent properties of the fluorene (B118485) unit, such as high charge-carrier mobility and excellent thermal stability, combined with the electron-accepting nature of the nitro and cyano substituents, make these compounds ideal candidates for a range of applications. ossila.com

Precursors for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Fluorene-based compounds are well-established as important materials in the fabrication of high-performance OLEDs and OPVs. ossila.com Alkylated polyfluorene conjugated polymers, for instance, are noted for their pure blue electroluminescence, high charge-carrier mobility, and good processability, which are critical for display technologies. ossila.com Precursors like 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) are fundamental in synthesizing these polymer semiconductors. ossila.com

In the context of OPVs, fluorene-based polymers such as PFN, a conjugated polyelectrolyte, are used as an interlayer between the cathode and the active layer to enhance electron extraction efficiency. ossila.com The versatility of the fluorene backbone allows for the creation of both electron-donating (donor) and electron-accepting (acceptor) materials, essential components in the active layers of OPV devices. For example, F8BT, which uses a polyfluorene subunit, can function as an acceptor in polymer blend devices. ossila.com The introduction of the 7-nitro and 2-carbonitrile groups onto the fluorene core creates a potent electron-accepting moiety, making its derivatives promising as acceptor materials or as components in sensitizing dyes for photovoltaic applications.

Design of Electron Acceptors and Charge Transport Materials

The primary characteristic of nitrofluorene derivatives is their strong electron-accepting nature. nih.gov The presence of multiple electron-withdrawing nitro groups on the fluorene ring system makes these compounds versatile electron acceptors. nih.gov This property is fundamental to creating push-pull dyes, where the nitrofluorene unit acts as the acceptor part of the molecule. nih.gov These dyes are crucial in various applications, including as sensitizers for the photoconductivity of semiconducting polymers through the formation of charge-transfer complexes. nih.gov

Researchers have synthesized numerous push-pull structures incorporating poly(nitro)fluorenes as the electron-accepting component. nih.gov These molecules often exhibit an additional absorption band in the near-infrared region, a characteristic feature of poly(nitro)fluorene acceptors. nih.gov The electron-accepting strength can be modulated by the number and position of the nitro groups. For instance, π-extended electron acceptors have been created from 2,4,5,7-tetranitrofluorenes, demonstrating the robust acceptor capabilities of this class of compounds. rsc.orgworktribe.com The synthesis of 9,9-dimethyl-7-nitro-9H-fluorene-2-carbonitrile serves as a key step in developing donor-π-acceptor (D−π–A) dyads, which are essential for charge transport materials. nih.gov

| Compound Type | Key Structural Feature | Primary Application | Relevant Finding |

|---|---|---|---|

| Push-Pull Dyes nih.gov | Poly(nitro)fluorene acceptor linked to an electron donor | Sensitizers for semiconducting polymers | Exhibit characteristic absorption bands in the near-infrared (NIR) region. |

| π-Extended Acceptors rsc.orgworktribe.com | 2,4,5,7-Tetranitrofluorene core extended with moieties like 5-nitrofuran | Charge-transfer complexes | Show irreversible single-electron reduction peaks in cyclic voltammetry. |

| D-π-A Dyads nih.gov | Donor group and an acceptor group linked by a fluorene π-bridge | Charge transport materials | Linear conjugation pathways enhance nonlinear optical response. |

Development of Chromophores with Nonlinear Optical Properties

The demand for materials with superior nonlinear optical (NLO) properties for applications in optical switching, data storage, and telecommunications has driven research into fluorene-based chromophores. nih.gov Fluorenone-based materials are particularly attractive due to their high optical hyperpolarizability and flexible molecular configurations. ru.nl

Donor-π-acceptor (D-π-A) molecules are a cornerstone of NLO materials. The this compound framework is an excellent precursor for such systems. For example, 9,9-dimethyl-7-nitro-9H-fluorene-2-carbonitrile was used to create a series of D-π-A chromophores. nih.gov In these molecules, the fluorene unit serves as the π-bridge, connecting an electron donor (like a dimethylamino group) to various acceptor groups. nih.gov Research has demonstrated that the specific arrangement of these groups is critical; chromophores with a "linear" conjugation path along the fluorene backbone exhibit a significantly superior NLO response compared to those with a "nonlinear" path. nih.gov This highlights the importance of molecular design in optimizing the intrinsic first hyperpolarizability (βint) of these materials. nih.gov

Fluorescent Probes and Sensors (Non-Biological)

The fluorene ring system is known to produce derivatives with high fluorescence quantum yields and photostability, making it an excellent scaffold for developing fluorescent probes. ucf.edunih.gov These probes can be designed to be sensitive to their local environment or to the presence of specific chemical species.

Development of Solvatochromic Probes

Solvatochromism, the change in a substance's color with the polarity of the solvent, is a valuable property for chemical probes. Fluorene derivatives bearing both electron-donating and electron-withdrawing groups often exhibit strong solvatochromic effects. While research has specifically highlighted 2-chloro-7-nitro-9H-fluorene as a convenient probe for determining solvent dipolarity/polarizability (SDP), the underlying principle applies directly to the this compound scaffold. researchgate.net

The study compared 2-chloro-7-nitro-9H-fluorene with its 2-fluoro and 2-(N,N-dimethylamino) analogues, showing that the UV-Vis spectra of these compounds are sensitive to solvent properties. researchgate.net Based on theoretical calculations and experimental data across dozens of solvents, it was established that these simple, commercially available fluorene derivatives can be effectively used to measure solvent properties. researchgate.net The 7-nitrofluorene core provides the necessary electronic asymmetry that makes the molecule's absorption spectrum responsive to changes in the surrounding medium's polarity.

| Probe Compound | Property Measured | Methodology | Key Advantage |

|---|---|---|---|

| 2-Chloro-7-nitro-9H-fluorene researchgate.net | Solvent Dipolarity/Polarizability (SDP) | UV-Vis Spectroscopy | Commercially available and convenient for calculating SDP. |

| 2-Fluoro-7-nitro-9H-fluorene researchgate.net | Solvent Dipolarity/Polarizability (SDP) | UV-Vis Spectroscopy | Used as a reference compound for developing solvatochromic scales. |

| 2-(N,N-dimethylamino)-7-nitro-9H-fluorene researchgate.net | Solvent Dipolarity/Polarizability (SDP) | UV-Vis Spectroscopy | Classic push-pull structure showing strong solvatochromic shifts. |

Sensing Applications for Specific Analytes (e.g., nitro compounds)

The development of fluorescent probes for the detection of specific analytes is a significant area of research. The 7-nitrofluorene moiety itself can be a target for detection. For instance, fluorescent probes have been designed to detect nitroreductase, an enzyme that reduces nitroaromatic compounds. nih.gov These probes often contain a 4-nitrobenzyl group that, upon enzymatic reduction, undergoes a self-immolative fragmentation, leading to a "turn-on" fluorescence response. nih.gov

This mechanism suggests that the 7-nitro group on the fluorene core could be a reactive handle for creating sensors. A probe incorporating the this compound structure could be designed to respond to specific reducing agents or enzymatic activity, leading to a change in its fluorescence properties. The high fluorescence efficiency of the fluorene core makes it an attractive platform for such "turn-on" or ratiometric sensors, where a detectable optical signal is generated only in the presence of the target analyte. ucf.edu

Building Blocks for Polymeric Materials and Oligomers

The fluorene nucleus is a cornerstone in the design of organic electronic materials due to its inherent rigidity, high thermal stability, and propensity for high photoluminescence quantum yields. nih.gov The strategic placement of electron-withdrawing groups, such as the nitro and cyano groups found in this compound, is a well-established method for tuning the optoelectronic properties of the resulting polymers. 20.210.105

Synthesis of Conjugated Polymers with Tunable Optical and Electrical Properties

The synthesis of conjugated polymers incorporating fluorene units is a mature field, with Suzuki and Yamamoto coupling reactions being common methods for polymerization. 20.210.105 These polymers often exhibit blue light emission, a desirable characteristic for applications in organic light-emitting diodes (OLEDs). 20.210.105 The introduction of electron-withdrawing substituents onto the fluorene backbone can significantly alter the electronic properties of the polymer. For instance, attaching ester groups, which are also electron-withdrawing, to a polyfluorene-co-phenylene chain leads to a blue shift in the absorption spectrum and a decrease in both the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels. 20.210.105

The presence of both a nitro and a cyano group on the this compound monomer would be expected to have a profound impact on the properties of a corresponding polymer. These groups would lower the energy levels of the polymer backbone, potentially leading to materials with high electron affinity, a crucial property for n-type semiconductors used in organic electronics. While specific polymers based on this compound have not been detailed in the literature, the general principles of polyfluorene chemistry suggest that such polymers would be highly valuable for creating materials with tailored band gaps and charge transport characteristics. 20.210.105gatech.edu

A key feature of some polyfluorene derivatives bearing strongly electron-withdrawing groups is their potential to act as acidic conjugated polymers. This acidity can allow for "base doping," a process that can increase electrical conductivity and create air-stable electron-injecting materials.

Incorporation into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The functionalization of these organic linkers is a powerful tool for tuning the properties of the resulting MOF. Fluorene-based ligands, particularly those with carboxylic acid functionalities, have been successfully used to construct luminescent MOFs. For example, a series of lanthanide MOFs built from 9,9-dimethyl-2,7-fluorenedicarboxylic acid have demonstrated the ability to selectively sense certain metal ions through changes in their fluorescence. njupt.edu.cn

While there are no specific reports on the use of this compound as a ligand in MOF synthesis, its structure presents intriguing possibilities. The cyano group could be hydrolyzed to a carboxylic acid, a common anchoring group for MOF construction. The presence of the nitro group could then impart specific functionalities to the pores of the MOF, potentially leading to materials with unique adsorption or catalytic properties. The rigid and planar nature of the fluorene core is also advantageous for creating well-defined and stable framework structures. njupt.edu.cnrsc.orgresearchgate.net

Dyes and Pigments (Non-Biological)

Fluorene derivatives are a well-established class of organic dyes and pigments. The extensive π-conjugation of the fluorene system provides a basis for strong light absorption and emission. The introduction of electron-donating and electron-withdrawing groups is a classic strategy for creating "push-pull" chromophores, which can exhibit intense intramolecular charge transfer (ICT) bands, leading to absorption in the visible and even near-infrared regions.

Poly(nitro)fluorenes, in particular, have been identified as versatile electron acceptors for the creation of such dyes. nih.gov The presence of multiple nitro groups enhances the electron-accepting ability of the fluorene core. These nitrofluorene acceptors can be reacted with various electron-donating moieties, often through a Knoevenagel condensation at the C9 position, to generate a wide array of push-pull dyes. nih.gov

Furthermore, a key synthetic route to poly(nitro)fluorene-based dyes involves the nucleophilic substitution of secondary amines on cyano-substituted fluorenes. nih.gov This suggests a direct pathway for utilizing this compound in dye synthesis. The cyano group at the 2-position could serve as a reactive handle for the introduction of a donor group, while the nitro group at the 7-position would act as a strong electron acceptor, thus creating a push-pull system within a single, compact molecule.

Advanced Synthesis Intermediates for Complex Molecular Architectures

The chemical reactivity of the functional groups in this compound makes it a valuable potential intermediate for the synthesis of more complex molecules. Nitro compounds are widely recognized as versatile building blocks in organic synthesis, primarily due to the rich chemistry of the nitro group. nih.gov

A crucial transformation of the nitro group is its reduction to an amine. This would convert this compound into 7-Amino-9H-fluorene-2-carbonitrile. This resulting aminonitrile is a bifunctional intermediate that can be further elaborated. The amino group can participate in a wide range of reactions, such as amide bond formation, diazotization, and the synthesis of various heterocyclic systems. For example, the synthesis of potent Hepatitis C virus inhibitors has been demonstrated starting from 2,7-diaminofluorene (B165470) derivatives, which are themselves prepared by the reduction of dinitrofluorene precursors.

The cyano group also offers numerous synthetic possibilities. It can be hydrolyzed to a carboxylic acid or a carboxamide, or it can be reduced to an aminomethyl group. The nitrile group can also participate in cycloaddition reactions to form various heterocyclic rings. The presence of both the nitro and cyano groups on the same fluorene scaffold allows for sequential and selective transformations, providing a pathway to a diverse range of complex molecular architectures with potential applications in medicinal chemistry and materials science. researchgate.netijper.org

Conclusion and Future Research Directions

Summary of Key Synthetic Advances and Chemical Transformations

The synthesis of 7-Nitro-9H-fluorene-2-carbonitrile and related structures has seen significant advancements. A common synthetic route involves the nitration of a fluorene (B118485) precursor, followed by the introduction of the nitrile group. For instance, the nitration of fluorene can yield 2-nitrofluorene (B1194847), which can then be further functionalized. orgsyn.orgnist.gov Procedures for the synthesis of related dinitro- and trinitrofluorenones have also been developed, often using a mixture of nitric and sulfuric acids in water, which represents a greener approach. researchgate.net

Key chemical transformations involving the fluorene scaffold include functionalization at the C9 position. The methylene (B1212753) bridge at this position is particularly reactive and can be utilized for Knoevenagel condensation reactions to create push-pull molecules. nih.gov This reactivity is a cornerstone for creating a diverse library of derivatives with tailored properties. Additionally, nucleophilic substitution reactions on cyano-substituted fluorenes provide another major pathway to new dyes. nih.gov The reduction of the nitro group to an amine offers a versatile handle for further derivatization, opening possibilities for applications in pharmaceuticals and materials science. ontosight.ai

Integration of Theoretical and Experimental Findings for Structure-Property Relationships

A deep understanding of the structure-property relationships in nitro-fluorene-carbonitrile systems is crucial for designing materials with desired functionalities. Both experimental and theoretical studies have been instrumental in elucidating these relationships.

Theoretical studies, often employing Density Functional Theory (DFT), have provided insights into the photophysical and photochemical mechanisms of nitrofluorene derivatives. rsc.orgacs.org These calculations help in understanding the nature of electronic transitions, such as intramolecular charge transfer (ICT), and the influence of solvent polarity on these processes. nih.govrsc.org For instance, theoretical investigations on 2-nitrofluorene have detailed the photophysical and photochemical pathways upon irradiation, including intersystem crossing and potential photodegradation mechanisms. rsc.org

Experimentally, techniques like cyclic voltammetry and UV-Vis absorption spectroscopy are used to probe the electrochemical and optical properties. nih.gov Electrochemical studies on fluorene derivatives have revealed multiple redox processes, corresponding to the formation of radical anions and dianions. nih.gov Spectroscopic analysis has demonstrated a clear bathochromic (red) shift of the ICT band with an increase in the electron-accepting ability of the fluorene moiety or the electron-donating strength of substituents. nih.gov The correlation of these experimental observations with theoretical predictions allows for a rational design approach to new materials with fine-tuned properties.

Emerging Trends in Fluorene-Based Functional Materials

The field of fluorene-based functional materials is dynamic, with several emerging trends shaping its future. One significant trend is the development of materials for organic electronics. marketresearchintellect.com Fluorene derivatives are prized for their high charge carrier mobility and stability, making them suitable for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ontosight.aimarketresearchintellect.com Recent innovations focus on creating high-efficiency OLED materials for brighter and more energy-efficient displays. marketresearchintellect.com

Another key trend is the pursuit of eco-friendly and sustainable production methods for fluorene derivatives. marketresearchintellect.com This includes the use of greener solvents like water for reactions such as bromination and nitration of fluorenones. researchgate.net Furthermore, the development of advanced synthesis techniques is improving the efficiency and scalability of production. marketresearchintellect.com

The versatility of the fluorene structure is also being exploited to create materials for sensing applications. For example, fluorenone derivatives have been developed as colorimetric chemosensors for detecting ions and volatile organic compounds. researchgate.net

Potential for Novel Applications through Further Derivatization

The core structure of this compound serves as a versatile platform for creating a wide array of novel functional molecules through further derivatization. The presence of the nitro and cyano groups, along with the reactive C9 position, offers multiple sites for chemical modification.

Derivatization at the C9 position of the fluorene core is a well-established strategy to tune the properties of these materials. researchgate.net By introducing different substituents, it is possible to modify the solubility, thermal stability, and electronic properties. For instance, attaching bulky groups at the C9 position can prevent aggregation and improve the performance of fluorene-based polymers in electronic devices. researchgate.net

The nitro group can be reduced to an amine, which can then participate in a variety of coupling reactions to build more complex architectures. ontosight.ai This opens the door to applications in medicinal chemistry, where fluorene derivatives have shown potential. marketresearchintellect.com The nitrile group can also be hydrolyzed to a carboxylic acid, providing another functional handle for further reactions. researchgate.net These derivatization strategies pave the way for creating novel materials for applications ranging from advanced polymers and liquid crystals to sophisticated sensors and probes. ontosight.airesearchgate.net

Challenges and Opportunities in the Synthesis and Application of Nitro-Fluorene-Carbonitrile Systems

From an application perspective, the stability of some fluorene-based materials, particularly their long-term operational stability in electronic devices, can be a concern. Photodegradation is another potential issue, as highlighted by theoretical studies on 2-nitrofluorene. rsc.org

However, these challenges also present significant opportunities for innovation. The development of more efficient and selective synthetic methodologies is a key area for future research. marketresearchintellect.com There is also a need for a deeper understanding of the degradation mechanisms to design more robust materials. The vast chemical space offered by the fluorene scaffold remains largely unexplored, providing ample opportunities to discover new materials with unprecedented properties and applications. The continued integration of computational design and experimental synthesis will be crucial in overcoming the existing challenges and unlocking the full potential of these fascinating compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 7-nitro-9H-fluorene-2-carbonitrile, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis of nitro-substituted fluorene derivatives typically involves nitration of the fluorene core. For this compound, nitration at the 7-position requires careful regioselective control. A two-step approach is recommended: (1) Introduce the cyano group at the 2-position via Friedel-Crafts acylation followed by dehydration, and (2) perform nitration using a mixed acid system (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to favor the 7-position . Optimization includes monitoring reaction progress via TLC and using acetic anhydride as a solvent to minimize byproducts. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the target compound .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Confirm the presence of the nitro group (δ ~8.2–8.5 ppm for aromatic protons adjacent to NO₂) and the cyano carbon (δ ~115–120 ppm in ¹³C NMR) .

- Mass Spectrometry (MS) : ESI-MS or EI-MS should show a molecular ion peak at m/z corresponding to C₁₄H₈N₂O₂ (exact mass: 252.06 g/mol) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

- Methodological Answer : The cyano group at the 2-position is electron-withdrawing, activating the fluorene core for electrophilic substitution. The nitro group at the 7-position directs further substitutions to the 4- and 5-positions. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ as a catalyst with arylboronic acids in THF/water (3:1) at 80°C. Monitor regioselectivity via NOESY NMR to confirm coupling at the 4-position .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bond lengths and angles for nitro-fluorene derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential. For this compound, compare experimental bond lengths (e.g., C–NO₂: ~1.48 Å) with density functional theory (DFT) calculations (B3LYP/6-311G**). Discrepancies >0.02 Å may indicate lattice strain or measurement errors. Reference data for 9,9-dibutyl-9H-fluorene-2-carbonitrile (C–C bond: 1.47 Å) and similar derivatives can guide validation .

Q. What experimental design considerations are critical for studying the photophysical properties of this compound?

- Methodological Answer :

- Solvent Selection : Use non-polar solvents (e.g., cyclohexane) to minimize solvatochromic effects.

- Concentration Dependence : Perform UV-Vis spectroscopy at concentrations <1 mM to avoid aggregation-induced quenching .

- Quantum Yield Calculation : Use an integrating sphere with a reference standard (e.g., quinine sulfate) and correct for inner-filter effects .

Q. How can conflicting NMR data for nitro-fluorene derivatives be systematically addressed?

- Methodological Answer : Contradictions often arise from solvent or temperature effects. For example, the nitro group’s para-protons may show upfield shifts in DMSO-d₆ due to hydrogen bonding. To resolve discrepancies:

- Record NMR spectra in multiple solvents (CDCl₃, DMSO-d₆).

- Use 2D NMR (COSY, HSQC) to assign overlapping signals .

- Compare with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .

Q. What strategies improve the stability of this compound under ambient conditions?

- Methodological Answer : The nitro and cyano groups make the compound prone to hydrolysis and photodegradation. Stabilization methods include:

- Storage : In amber vials under argon at –20°C.

- Additives : Include 1% w/w BHT (butylated hydroxytoluene) to inhibit radical degradation .

- Handling : Conduct reactions under inert atmosphere (N₂/Ar) and low-light conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.